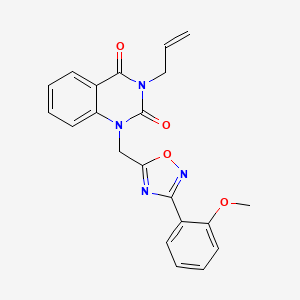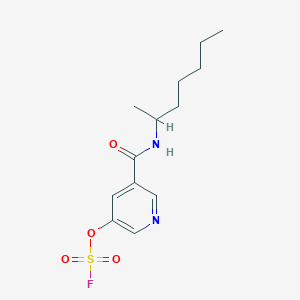
3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various studies. It is a pyridine derivative that has been synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it an interesting compound to study.
作用機序
The mechanism of action of 3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. This inhibition can lead to various biochemical and physiological effects, which we will discuss in the following section.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, such as the inhibition of specific enzymes or receptors in the body. This inhibition can lead to changes in various biological processes, such as cell signaling, metabolism, or gene expression. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties, which make it an interesting compound to study in the field of medicinal chemistry.
実験室実験の利点と制限
One advantage of using 3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine in lab experiments is its unique properties, which make it an interesting compound to study. Additionally, this compound can be synthesized using a specific method, which makes it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine. One direction could be to further investigate its mechanism of action and how it interacts with specific enzymes or receptors in the body. Additionally, this compound could be studied for its potential applications in the treatment of various diseases, such as cancer or inflammation. Finally, future studies could focus on developing new synthetic methods for this compound or modifying its structure to improve its properties.
In conclusion, this compound is a compound that has gained attention in the field of scientific research due to its potential applications in various studies. It has unique properties that make it an interesting compound to study, and future research could focus on investigating its mechanism of action, potential applications in disease treatment, and developing new synthetic methods or modifying its structure.
合成法
3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine has been synthesized using a specific method that involves the reaction of 3-hydroxypyridine with heptan-2-yl isocyanate and trifluoromethanesulfonic anhydride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have unique properties that make it an interesting compound to study, such as its ability to inhibit specific enzymes or receptors.
特性
IUPAC Name |
3-fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-3-4-5-6-10(2)16-13(17)11-7-12(9-15-8-11)20-21(14,18)19/h7-10H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBSJVZYUYBWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC(=CN=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


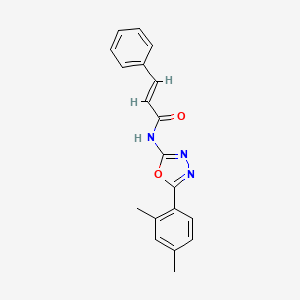
![Tert-butyl N-[[4-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2530495.png)
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)

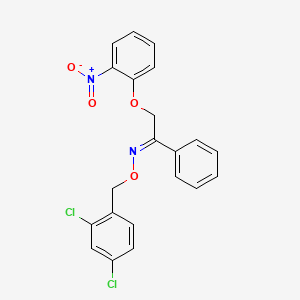

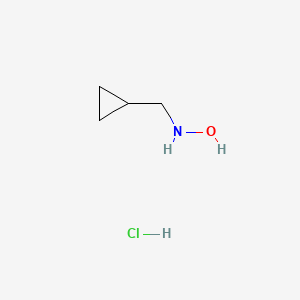
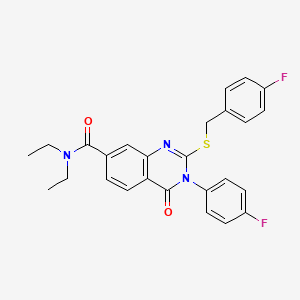
![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)
![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)
